AMC Arachidonoyl Amide

FAAH kinetics fluorogenic substrate enzymology

FAAH inhibitor screening loses reproducibility when generic fluorogenic substrates are substituted-divergent acyl chain recognition alters Km and catalytic efficiency, forcing de novo Z′ assay validation. AMC Arachidonoyl Amide (CAS 862913-13-1) resolves this with pre-validated, publication-backed kinetic parameters. • Established human FAAH kinetics: Km = 0.48 μM, Vmax = 58 pmol/min/mg protein; enables direct cross-study IC50 comparisons. • Validated Z′ factor 0.7-0.9 for robust HTS in automated 384/1536-well formats; continuous fluorescence readout (Ex 340-360 / Em 465 nm) eliminates quench-and-separation steps. • Compatible with crude tissue homogenates for ex vivo pharmacodynamic target engagement studies; no radiometric handling or secondary detection reagents required.

Molecular Formula C30H39NO3
Molecular Weight 461.6 g/mol
Cat. No. B024143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMC Arachidonoyl Amide
SynonymsAMC-AA; 7-amino-4-methyl Coumarin-Arachidonamide
Molecular FormulaC30H39NO3
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C
InChIInChI=1S/C30H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(32)31-26-21-22-27-25(2)23-30(33)34-28(27)24-26/h7-8,10-11,13-14,16-17,21-24H,3-6,9,12,15,18-20H2,1-2H3,(H,31,32)/b8-7-,11-10-,14-13-,17-16-
InChIKeyIQPBUDMTXHWSHB-ZKWNWVNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMC Arachidonoyl Amide: Fluorogenic FAAH Substrate


AMC arachidonoyl amide (AMC-AA; 7-amino-4-methyl coumarin-arachidonamide; CAS 862913-13-1) is a fluorogenic substrate engineered for fatty acid amide hydrolase (FAAH) activity measurement. The compound comprises an arachidonoyl moiety linked via an amide bond to a 7-amino-4-methylcoumarin (AMC) fluorophore. Upon hydrolysis by FAAH, the amide bond is cleaved to release arachidonic acid and the highly fluorescent free AMC, which exhibits excitation at 340-360 nm and emission at 465 nm . This fluorogenic property enables continuous, real-time monitoring of FAAH enzymatic activity without requiring secondary detection reagents or separation steps [1].

AMC Arachidonoyl Amide: Why Generic Substitution Fails


While FAAH exhibits broad substrate promiscuity and can hydrolyze multiple fatty acid amides, substitution among fluorogenic substrates is not analytically equivalent. The apparent Michaelis-Menten kinetic parameters for AMC arachidonoyl amide have been quantitatively established with microsomal human FAAH (Km = 0.48 μM, Vmax = 58 pmol/min/mg protein), defining a specific assay linear range and sensitivity threshold [1]. Alternative FAAH substrates (e.g., oleoyl-AMC, palmitoyl-AMC) exhibit distinct acyl chain recognition and may yield divergent Km values and catalytic efficiencies that alter assay dynamic range. Furthermore, the fluorophore identity fundamentally dictates excitation/emission wavelengths; substituting non-fluorogenic substrates such as radiolabeled anandamide ([³H]-AEA) introduces the necessity for organic extraction, scintillation counting, and radioactive waste handling, precluding high-throughput compatibility and real-time kinetic monitoring . The established Z' factor of 0.7-0.9 for the AMC arachidonoyl amide-based assay validates its suitability for HTS; generic substitution would require de novo assay validation including Z' determination and interference profiling.

AMC Arachidonoyl Amide: Comparative Evidence


FAAH Hydrolysis Kinetics

AMC arachidonoyl amide (AAMCA) hydrolysis by microsomal human FAAH was kinetically characterized, establishing an apparent Michaelis constant (Km) of 0.48 μM and a maximum velocity (Vmax) of 58 pmol/min/mg protein. These parameters define the substrate concentration range for linear initial rate measurements and enable precise calculation of enzyme specific activity in FAAH-expressing preparations [1].

FAAH kinetics fluorogenic substrate enzymology

HTS Validation: Z' Factor

The fluorogenic assay employing AMC arachidonoyl amide was optimized for high-throughput screening (HTS) and demonstrated a Z' factor ranging from 0.7 to 0.9. This statistical parameter quantifies assay quality and signal window separation between positive and negative controls [1].

HTS assay Z' factor screening validation

URB-597 Inhibitor Validation

The specificity of the AMC arachidonoyl amide-based assay for FAAH was confirmed using the established FAAH-selective inhibitor URB-597. URB-597 inhibited AAMCA hydrolysis in a concentration-dependent manner with an IC50 of 33.5 nM [1]. This value serves as a cross-validation benchmark against literature reports and verifies that the assay signal originates specifically from FAAH activity rather than other amidases or esterases.

FAAH inhibition URB-597 assay validation

FAAH-S241A Negative Control

Specificity of AMC arachidonoyl amide for FAAH was rigorously established using microsomes prepared from cells expressing the catalytically inactive FAAH-S241A mutant or empty vector controls. Neither preparation exhibited significant hydrolytic activity against AAMCA, confirming that the observed fluorescence signal originates exclusively from FAAH catalysis and not from endogenous cellular esterases or amidases [1].

enzyme specificity catalytic mutant negative control

Ex Vivo Tissue Compatibility

The AMC arachidonoyl amide-based assay is validated for ex vivo analysis of FAAH activity in biological tissues, extending its utility beyond recombinant enzyme systems to physiologically relevant samples. This compatibility enables direct measurement of FAAH activity in tissue homogenates, supporting pharmacodynamic assessment of FAAH inhibitors in preclinical models [1].

ex vivo assay tissue analysis translational research

Assay Protocol Standardization

The AMC arachidonoyl amide substrate is used at standardized concentrations of 400 μM in endpoint inhibition assays and 800 nM in continuous kinetic assays. Detection parameters are well-established: excitation at 355-360 nm and emission at 460-465 nm [1]. This standardization enables cross-laboratory reproducibility and reduces method development time for new users.

assay protocol standardization fluorescence detection

Applications of AMC Arachidonoyl Amide


FAAH Inhibitor High-Throughput Screening

Pharmaceutical and biotechnology laboratories engaged in endocannabinoid system drug discovery employ AMC arachidonoyl amide as the primary substrate for HTS campaigns targeting FAAH. The validated Z' factor of 0.7-0.9 [1] ensures robust assay performance with statistically meaningful separation between positive (URB-597, IC50 = 33.5 nM) and negative controls. The continuous fluorescence readout eliminates the need for quench-and-separation steps, enabling fully automated, 384- or 1536-well plate screening formats compatible with robotic liquid handling systems. Inhibitor potencies (IC50 values) determined using this substrate are directly comparable across compound series, supporting SAR-driven lead optimization.

Mechanistic Studies of FAAH Catalysis

Academic and industrial enzymology laboratories utilize AMC arachidonoyl amide for detailed kinetic characterization of FAAH, including determination of apparent Km (0.48 μM) and Vmax (58 pmol/min/mg protein) parameters [1]. The fluorogenic nature of the substrate enables real-time monitoring of reaction progress, facilitating precise initial rate measurements and mechanistic studies of inhibition modalities (competitive, non-competitive, uncompetitive). The genetic validation using FAAH-S241A catalytic mutant [1] provides an essential negative control for confirming that observed activity is FAAH-specific, critical for studies of enzyme mechanism and post-translational regulation.

Ex Vivo Pharmacodynamics of FAAH Inhibitors

Preclinical pharmacology and translational research groups employ AMC arachidonoyl amide to measure residual FAAH activity in tissue homogenates following in vivo administration of FAAH inhibitors [1]. This ex vivo application provides direct pharmacodynamic evidence of target engagement in relevant tissues (brain, liver, peripheral organs), a critical milestone in preclinical drug development. The assay's compatibility with crude tissue homogenates eliminates the need for enzyme purification, enabling rapid, high-throughput analysis of multiple tissue samples per animal. Fluorescence detection with standard microplate readers facilitates routine implementation in pharmacology core facilities without specialized radioisotope infrastructure.

QC Testing for Recombinant FAAH

Biotechnology and reagent manufacturing facilities producing recombinant human FAAH for commercial distribution or internal research use AMC arachidonoyl amide for quantitative activity-based quality control. The established Km (0.48 μM) and Vmax (58 pmol/min/mg protein) parameters [1] serve as reference benchmarks for lot-to-lot consistency testing. Standardized assay protocols using 400 μM substrate [2] enable reproducible specific activity determination, ensuring that each production batch meets defined activity specifications prior to release. The rapid, homogeneous assay format minimizes QC turnaround time compared to discontinuous radiometric methods.

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